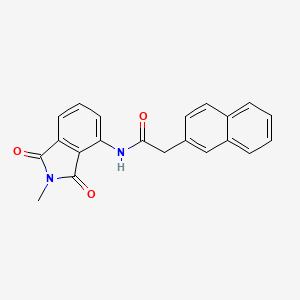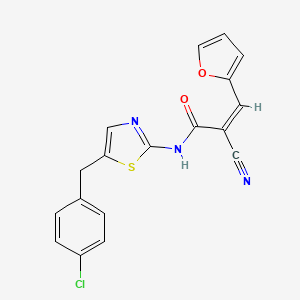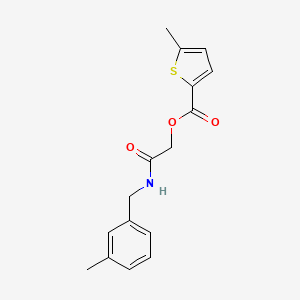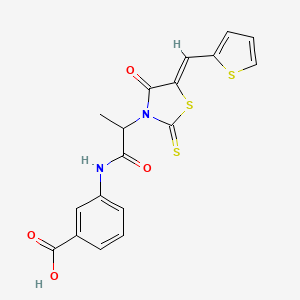![molecular formula C25H19NO7 B2645928 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide CAS No. 883953-99-9](/img/structure/B2645928.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a benzodioxol group, a chromenone group, and a benzamide group, all of which are common motifs in organic chemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple aromatic rings and heteroatoms. The benzodioxol group would contribute to the compound’s aromaticity and potentially its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the chromenone could potentially undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been found to have potential anticancer activity. It was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This suggests that it could be used as a potential antitumor agent for the treatment of glucose-starved tumors .
Inhibition of Mitochondria
The compound has been found to inhibit mitochondrial membrane potential . This property is particularly useful in the context of cancer treatment, as it can lead to the death of cancer cells .
Selective Toxicity towards Glucose-Starved Tumor Cells
The compound has been found to exhibit selective toxicity towards glucose-starved tumor cells . This means that it could potentially be used to target and kill cancer cells without harming healthy cells .
Potential Use in Cancer Metabolism
The compound has been associated with cancer metabolism . It has been found to be effective in tumor cells experiencing glucose starvation , suggesting a potential role in targeting the metabolic adaptations of cancer cells .
Role in Mechanistic Target of Rapamycin (mTOR)
The compound has been associated with the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation . This suggests potential applications in the treatment of conditions characterized by abnormal cell growth .
Synthetic Lethality
The compound has been associated with the concept of synthetic lethality . This is a type of genetic interaction where the combination of mutations in two or more genes leads to cell death .
Safety and Hazards
As with any chemical compound, handling “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” would require appropriate safety precautions. This might include wearing personal protective equipment, avoiding inhalation or ingestion, and storing the compound in a cool, well-ventilated place .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7/c1-29-18-9-8-15(12-20(18)30-2)24(28)26-25-22(14-7-10-19-21(11-14)32-13-31-19)23(27)16-5-3-4-6-17(16)33-25/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABWFRNSFDMHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645845.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2645846.png)
![[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2645847.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)
![2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2645853.png)
![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)
![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)



![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)
